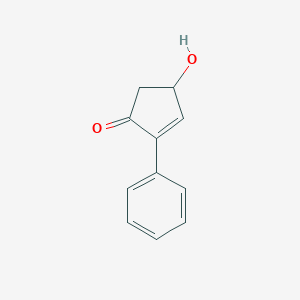

4-Hydroxy-2-phenylcyclopent-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62486-26-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-hydroxy-2-phenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H10O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6,9,12H,7H2 |

InChI Key |

GSEZSEIIGWHTQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=C(C1=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Historical Perspectives and Initial Discovery of 4 Hydroxycyclopentenones

The journey of 4-hydroxycyclopentenones is intrinsically linked to the quest for synthesizing complex natural products. These scaffolds serve as crucial building blocks, particularly in the synthesis of prostaglandins (B1171923), a class of physiologically active lipid compounds. The development of synthetic routes to enantiomerically pure 4-hydroxy-2-cyclopentenones has been a significant area of research, as the stereochemistry at the hydroxyl-bearing carbon is critical for the biological activity of the final products. nih.gov

One of the well-established methods for preparing the core 4-hydroxy-2-cyclopentenone (B1226963) structure involves the acid-catalyzed rearrangement of furfuryl alcohol. acs.orgacs.org This transformation has been optimized over the years, including the use of microreactors to improve reaction control and yield. acs.orgacs.org The resulting racemic mixture of 4-hydroxy-2-cyclopentenone can then be resolved into its enantiomerically pure forms through enzymatic kinetic resolution, for example, using penicillin G acylase. acs.org

While the history of the parent 4-hydroxycyclopentenone is well-documented, the specific initial discovery of the 2-phenyl substituted analog, 4-Hydroxy-2-phenylcyclopent-2-en-1-one, is less clearly defined in readily available literature. Its emergence is more a result of the broader exploration of cyclopentenone synthesis and the desire to create analogs with modified properties. Synthetic strategies that allow for the introduction of a phenyl group at the 2-position of the cyclopentenone ring, such as the Pauson-Khand reaction or aldol (B89426) condensation, provide plausible pathways to this specific molecule. wikipedia.orgnih.gov

Significance of the 4 Hydroxy 2 Phenylcyclopent 2 En 1 One Scaffold in Organic Synthesis and Medicinal Chemistry Research

The significance of the 4-Hydroxy-2-phenylcyclopent-2-en-1-one scaffold lies in its potential as a versatile intermediate for the synthesis of more complex molecules and as a template for the design of new therapeutic agents. The core 4-hydroxycyclopentenone unit offers multiple reactive sites: the hydroxyl group, the enone system (a Michael acceptor), and the ketone. The presence of the phenyl group at the 2-position introduces further possibilities for modification and can significantly influence the molecule's biological activity.

In organic synthesis , this scaffold can be a key component in the construction of intricate molecular architectures. The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition, is a notable method for forming cyclopentenones and could be adapted to synthesize the 2-phenyl derivative. wikipedia.orgmdpi.comnih.gov This reaction combines an alkyne, an alkene, and carbon monoxide, offering a convergent approach to the cyclopentenone core. Similarly, aldol (B89426) condensation reactions between appropriate precursors can also be envisioned as a route to this structure. nih.gov

In medicinal chemistry , the phenyl group is a common feature in many pharmaceuticals and can act as a bioisostere, mimicking other chemical groups to enhance biological activity or improve pharmacokinetic properties. nih.gov The introduction of a phenyl ring to the 4-hydroxycyclopentenone scaffold can lead to derivatives with potential applications as anticancer, anti-inflammatory, or antiviral agents. The cyclopentenone moiety itself is known to be present in various natural products with a broad range of biological activities. researchgate.net For instance, phenyl-substituted quinolones and purine (B94841) nucleobase analogs have shown potent anticancer activities. nih.govnih.gov While direct biological studies on this compound are not extensively reported, the known activities of related structures suggest its potential as a valuable scaffold for drug discovery.

Overview of Current Research Trajectories Involving 4 Hydroxy 2 Phenylcyclopent 2 En 1 One

Chromatographic and Spectroscopic Techniques for Structural Elucidation

While the context of natural product elucidation does not apply to this compound, the chromatographic and spectroscopic techniques employed to characterize this synthetic compound are fundamental to its study. These methods are crucial for confirming its identity, purity, and structure following a synthetic procedure.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques used to assess the purity of synthesized this compound. For chiral separations of related cyclopentenone derivatives, specialized techniques such as chiral gas chromatography have been utilized, often employing columns like Astec Chiraldex B-DM. Flash column chromatography is a common method for the purification of the crude synthetic product.

The structural confirmation of this compound relies heavily on a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of organic molecules. For compounds with a similar cyclopentenone core, both ¹H NMR and ¹³C NMR spectroscopy are employed to determine the chemical environment of each hydrogen and carbon atom, respectively. This data is instrumental in confirming the presence of the phenyl group, the cyclopentenone ring, and the hydroxyl group, as well as their relative positions.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, confirming the elemental composition of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum would confirm the presence of the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bond (C=C) within the cyclopentenone ring, as well as vibrations associated with the phenyl group.

The table below summarizes the key spectroscopic data that would be anticipated for the structural elucidation of this compound, based on the analysis of related compounds.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to protons on the cyclopentenone ring, the hydroxyl proton, and protons of the phenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the double bond, the carbon bearing the hydroxyl group, other ring carbons, and carbons of the phenyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₁H₁₀O₂. |

| Infrared (IR) Spectroscopy | Absorption bands for the O-H stretch, C=O stretch, C=C stretch, and aromatic C-H and C=C stretches. |

Enantioselective and Diastereoselective Synthesis of the this compound Core

Achieving stereochemical control is paramount in the synthesis of complex molecules for pharmaceutical and biological applications. The synthesis of the this compound core can be approached through several enantioselective and diastereoselective strategies to yield optically pure products.

Key approaches include:

Chiral Pool Synthesis: This method utilizes naturally occurring, inexpensive, and enantiomerically pure compounds like tartaric acid or sugars as starting materials. nih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

Asymmetric Reactions: The introduction of chirality can be achieved using asymmetric reactions, such as the Noyori asymmetric reduction of a prochiral diketone precursor. This method is highly effective for establishing the stereochemistry at the hydroxyl-bearing carbon. nih.gov

Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. Kinetic resolution of a racemic mixture of 4-hydroxycyclopentenones or their derivatives can be accomplished using enzymes like lipases (e.g., Candida antarctica Lipase B) or penicillin G acylase. researchgate.netresearchgate.net These enzymes selectively catalyze a reaction (e.g., acylation or hydrolysis) on one enantiomer, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. researchgate.net

Palladium-Catalyzed Kinetic Resolution: Transition metal catalysis can also be employed for kinetic resolution. For instance, palladium-catalyzed nucleophilic allylic substitution on racemic 4-acyloxy-substituted cyclopentenones can provide high enantioselectivity. researchgate.net

The table below summarizes various enantioselective methods applicable to the synthesis of the 4-HCP core.

| Method | Chiral Source/Catalyst | Typical Substrate | Key Transformation | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction | Noyori Catalyst (e.g., Ru-BINAP) | 1,3-Cyclopentanedione derivative | Enantioselective ketone reduction | >95% |

| Enzymatic Resolution | Penicillin G Acylase | Racemic O-phenylacetyl 4-hydroxycyclopentenone | Enantioselective hydrolysis | >99% researchgate.net |

| Enzymatic Resolution | Candida antarctica Lipase B (CALB) | Racemic 4-hydroxycyclopentenone | Enantioselective acylation | High |

| Chiral Pool Synthesis | Tartaric Acid, Ribose | D-Ribose | Multi-step conversion | >99% |

Convergent and Linear Synthetic Approaches towards this compound

The construction of the this compound framework can be designed using either linear or convergent strategies, each with distinct advantages.

A linear synthesis involves the sequential construction of the target molecule in a step-by-step fashion from a starting material. wikipedia.org An example of a linear approach to the target compound could begin with a simple cyclopentanone, followed by sequential steps to introduce the hydroxyl group, the double bond, and the phenyl substituent. The Piancatelli rearrangement (discussed in section 3.4.1) is often a key step in a highly efficient linear synthesis starting from furan (B31954) derivatives. wikipedia.org

Linear Synthesis Example: Furfural (B47365) → 2-Furylphenylcarbinol → 4-Hydroxy-5-phenylcyclopent-2-en-1-one → this compound

Convergent Synthesis Example: Fragment A (e.g., Phenylboronic acid) + Fragment B (e.g., 4-hydroxycyclopent-2-en-1-one triflate) → this compound

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are combined sequentially to build the final molecule. | Straightforward to design and execute. | Overall yield can be low for long sequences as it is the product of the yields of each step. |

| Convergent Synthesis | Key fragments are synthesized independently and then combined. wikipedia.org | Higher overall yield, greater flexibility, easier purification of intermediates. | Requires more complex planning and the development of reliable fragment coupling reactions. |

Utilization of Bio-renewable Resources in the Synthesis of this compound Analogues

The increasing demand for sustainable chemical processes has driven research into the use of bio-renewable feedstocks. Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in lignocellulosic biomass (e.g., corn cobs, oat hulls, and wood), are key platform chemicals for this purpose. wikipedia.orgrsc.org

The synthesis of 4-hydroxycyclopentenone analogues is intrinsically linked to these bio-renewable resources. researchgate.net The Piancatelli rearrangement, a cornerstone reaction for producing this scaffold, utilizes 2-furylcarbinols as substrates. These carbinols are readily prepared from furfural via reactions such as the Grignard reaction. wikipedia.org For the synthesis of this compound precursors, furfural can be reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to produce 2-furylphenylcarbinol, the direct precursor for the rearrangement. wikipedia.org This pathway represents an efficient conversion of inedible biomass into a high-value chemical intermediate. wikipedia.orgrsc.org

| Bio-renewable Feedstock | Platform Chemical | Key Intermediate | Target Analogue |

| Lignocellulosic Biomass | Furfural | 2-Furylphenylcarbinol | 4-Hydroxy-5-phenylcyclopent-2-en-1-one |

| Fructose / Glucose | 5-Hydroxymethylfurfural (HMF) | Substituted 2,5-dicarbinols | 5-Substituted-4-hydroxymethyl-4-hydroxycyclopentenones rsc.org |

Key Mechanistic Transformations in this compound Synthesis

The construction of the this compound ring system relies on several powerful and well-studied mechanistic transformations. These reactions form the backbone of the synthetic strategies discussed previously.

Discovered by Giovanni Piancatelli in 1976, this acid-catalyzed rearrangement transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov It is a highly stereoselective reaction that has become a staple in natural product synthesis. nih.gov

The mechanism is analogous to the Nazarov cyclization and proceeds via a 4π-electrocyclization. wikipedia.orgescholarship.org The key steps are:

Protonation and Dehydration: The reaction is initiated by the acid-catalyzed protonation of the carbinol's hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation.

Ring Opening: The furan ring opens to form a pentadienyl cation intermediate.

Electrocyclization: This cation undergoes a thermally allowed, conrotatory 4π-electrocyclic ring closure.

Deprotonation/Tautomerization: The resulting intermediate is quenched by water to afford the final 4-hydroxycyclopentenone product.

This rearrangement typically proceeds with high diastereoselectivity, yielding the trans isomer where the substituents at positions 4 and 5 are on opposite faces of the ring. wikipedia.org A variety of acids, from Brønsted acids to Lewis acids like Dysprosium(III) triflate, can be used to catalyze the reaction. escholarship.orgnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. organic-chemistry.orgmasterorganicchemistry.com While it does not directly form a five-membered cyclopentenone ring, it is a powerful tool for constructing complex cyclic precursors that can be subsequently converted into the target cyclopentenone system.

A synthetic strategy could involve a Diels-Alder reaction to create a bicyclic or complex polycyclic intermediate. Subsequent transformations, such as oxidative cleavage or ring contraction, could then be employed to unveil the desired substituted cyclopentenone core. For example, a cyclopentadiene (B3395910) derivative could react as the diene with a suitable dienophile to form a norbornene-type adduct. This adduct can then undergo a series of transformations to yield the target structure. The high degree of stereochemical control inherent in the Diels-Alder reaction makes it an attractive, albeit indirect, approach for setting multiple stereocenters in precursors to this compound.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are highly valuable for the synthesis of precursors to this compound, particularly for introducing the phenyl group onto the cyclopentenone ring.

Common palladium-catalyzed reactions applicable in this context include:

Suzuki Coupling: This reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide or triflate. A 4-hydroxycyclopentenone bearing a triflate group at the C2 position could be coupled with phenylboronic acid to directly install the phenyl group.

Heck Reaction: This reaction forms a C-C bond between an aryl halide (e.g., iodobenzene) and an alkene. It could be used to attach the phenyl group to a cyclopentenone precursor that has a double bond at the appropriate position.

Stille Coupling: This involves the coupling of an organotin compound with an organohalide. It offers an alternative to the Suzuki coupling for forming the crucial aryl-alkenyl bond.

These reactions provide a convergent and highly efficient means of constructing the 2-phenylcyclopent-2-en-1-one (B3052212) skeleton from simpler, readily available starting materials.

| Palladium-Catalyzed Reaction | Phenyl Source | Cyclopentenone Precursor | Bond Formed |

| Suzuki Coupling | Phenylboronic Acid | 2-Triflyloxy-cyclopent-2-en-1-one derivative | Aryl - sp² Carbon |

| Heck Reaction | Iodobenzene or Bromobenzene | Cyclopent-2-en-1-one derivative | Aryl - sp² Carbon |

| Stille Coupling | Phenylstannane | 2-Halo-cyclopent-2-en-1-one derivative | Aryl - sp² Carbon |

Chemical Transformations and Derivatization of the 4 Hydroxy 2 Phenylcyclopent 2 En 1 One Scaffold

Functional Group Modifications at the Hydroxyl Position

The hydroxyl group at the C-4 position is a primary site for functionalization, which can be used to introduce protecting groups, alter the molecule's solubility, or provide a handle for further reactions.

Etherification: The formation of ethers is a common strategy to protect the hydroxyl group or to introduce new functionalities. Silyl (B83357) ethers, for instance, are widely used as protecting groups due to their stability under various reaction conditions and their ease of removal. The reaction of a related compound, (R)-4-hydroxycyclopent-2-en-1-one, with t-butyldimethylsilyl chloride in the presence of imidazole (B134444) in dimethylformamide yields the corresponding silyl ether. nih.gov This method is broadly applicable to similar hydroxycyclopentenone systems.

Esterification: The hydroxyl group can be readily converted to an ester. For example, the acylation of (R)-4-hydroxycyclopent-2-en-1-one with acetyl chloride in the presence of pyridine (B92270) provides the corresponding acetate (B1210297) ester. nih.gov This transformation is not only a protection strategy but can also be a way to introduce biologically relevant acyl groups.

Oxidation: The secondary alcohol in the 4-hydroxy-2-cyclopentenone (B1226963) scaffold can be oxidized to the corresponding ketone, yielding a cyclopentan-1,3-dione. A thesis on the conversion of 4-hydroxy-2-cyclopentenone derivatives mentions the sustainable oxidation of this moiety to a dione (B5365651). core.ac.uk This transformation opens up new avenues for derivatization, as the resulting dione can participate in a different set of chemical reactions.

Table 1: Examples of Functional Group Modifications at the Hydroxyl Position This table is interactive and can be sorted by clicking on the column headers.

| Reaction | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Silylation | t-butyldimethylsilyl chloride, imidazole | Silyl Ether | nih.gov |

| Acetylation | Acetyl chloride, pyridine | Acetate Ester | nih.gov |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Dione | core.ac.uk |

Structural Diversification of the Phenyl Substituent

The phenyl group at the C-2 position offers opportunities for structural diversification through electrophilic aromatic substitution (EAS) and cross-coupling reactions. These modifications can significantly impact the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The cyclopentenone moiety is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. lkouniv.ac.inwikipedia.org Common EAS reactions that could be applied include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). libretexts.org These reactions would introduce nitro, halo, or sulfonic acid groups, respectively, at the meta positions of the phenyl ring, providing further handles for derivatization.

Cross-Coupling Reactions: For more complex modifications, the phenyl ring can be functionalized with a leaving group (e.g., a halogen) and then subjected to cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A 2-(halophenyl)cyclopentenone derivative could be coupled with various aryl or vinyl boronic acids to introduce a wide range of substituents, leading to the synthesis of biaryl or styrenyl derivatives. organic-chemistry.orgjk-sci.com

Table 2: Potential Reactions for Phenyl Group Diversification This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-nitrophenyl) derivative | libretexts.org |

| Bromination | Br₂, FeBr₃ | 2-(3-bromophenyl) derivative | libretexts.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(biphenyl-3-yl) derivative | wikipedia.orglibretexts.org |

Cyclopentenone Ring Modifications and Annulations

The α,β-unsaturated ketone system of the cyclopentenone ring is a versatile platform for various addition and cycloaddition reactions, allowing for the construction of more complex polycyclic structures.

Michael Addition: The cyclopentenone ring is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles at the C-5 position. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, 4-hydroxycyclopent-2-enone has been shown to react with thiols to give the corresponding 3-thio-substituted cyclopentanones. researchgate.net Soft nucleophiles like enolates, amines, and cuprates are also suitable for 1,4-addition to enone systems. youtube.comyoutube.com

Diels-Alder Reaction: The double bond of the cyclopentenone ring can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.org This [4+2] cycloaddition reaction with a conjugated diene would lead to the formation of a bicyclic or polycyclic system with high stereocontrol. youtube.com For example, 2-cyclopentenone has been shown to react with Danishefsky's diene in the presence of a Lewis acid to yield a bicyclic adduct. researchgate.net Such reactions provide a pathway to complex scaffolds from the relatively simple cyclopentenone precursor.

Table 3: Examples of Cyclopentenone Ring Modifications This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| Michael Addition | Thiol | 3-Thio-cyclopentanone derivative | researchgate.net |

| Diels-Alder Reaction | Conjugated diene | Bicyclic adduct | wikipedia.orgresearchgate.net |

Regioselective Synthesis of Trisubstituted Cyclopentadienyl (B1206354) Ligands from 4-Hydroxy-2-phenylcyclopent-2-en-1-one Precursors

Hydroxycyclopentenone derivatives are valuable precursors for the synthesis of substituted cyclopentadienyl (Cp) ligands, which are of great importance in organometallic chemistry. nitrkl.ac.in A general strategy involves the reduction of the ketone, followed by elimination to generate a cyclopentadiene (B3395910).

A patented process describes the preparation of substituted cyclopentadienes from 4-ketocyclopentene derivatives. google.com The process involves the reduction of the ketone to an alcohol, conversion of the hydroxyl group into a good leaving group, and subsequent base-induced elimination to form the cyclopentadiene. This methodology could be applied to this compound. The existing hydroxyl group would first need to be protected. Then, reduction of the ketone, followed by dehydration or elimination of a derivatized hydroxyl group, would lead to a substituted cyclopentadiene. Deprotonation of the resulting cyclopentadiene with a strong base would generate the corresponding cyclopentadienyl anion, which can then be coordinated to a metal center to form organometallic complexes.

Computational and Theoretical Studies of 4 Hydroxy 2 Phenylcyclopent 2 En 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to analyze the electronic landscape of organic molecules.

For 4-Hydroxy-2-phenylcyclopent-2-en-1-one, these calculations can determine key electronic descriptors. The distribution of electron density, for instance, reveals the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Findings from these studies can be summarized to predict reactivity. For instance, the LUMO density can highlight regions susceptible to nucleophilic attack, a concept confirmed in studies of other compounds like coumarin (B35378) derivatives. mdpi.com The presence of electron-withdrawing groups can influence these electronic properties. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

| Mulliken Charge on O (carbonyl) | -0.55 e | Indicates a partial negative charge, site for electrophilic attack |

| Mulliken Charge on O (hydroxyl) | -0.62 e | Indicates a partial negative charge and hydrogen bonding capability |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational landscape and flexibility. nih.govbiorxiv.org This is particularly important for flexible molecules like this compound, which can adopt various shapes (conformers) that may differ in energy and biological activity.

The simulation process begins with an initial structure of the molecule, which is then subjected to energy minimization to find a stable starting point. mdpi.com The system's evolution is then simulated over a specific time period, typically nanoseconds to microseconds, generating a trajectory of atomic positions. Analysis of this trajectory can identify the most stable conformers, the energy barriers between them, and the influence of the solvent on the molecule's shape. nih.gov For example, conformational analysis of other cyclic ketones has revealed distinct energy barriers for dihedral and hydroxyl rotations. nih.gov

Table 2: Major Conformers of this compound in Solution (Illustrative Data)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

| 1 | 15° | 0.00 | 75% | Phenyl ring pseudo-equatorial |

| 2 | -15° | 1.20 | 20% | Phenyl ring pseudo-axial |

| 3 | 170° | 3.50 | 5% | Twisted cyclopentenone ring |

Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis via MD simulations.

In Silico Mechanistic Investigations of this compound Reactions

In silico (computational) methods are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating transition states—the high-energy structures that connect reactants and intermediates—and calculating the activation energies required to overcome them.

For this compound, such studies could explore various transformations, such as nucleophilic additions to the carbonyl group or the conjugated double bond, or reactions involving the hydroxyl group. researchgate.net Quantum chemical methods are used to calculate the energies of reactants, products, intermediates, and transition states. The results can distinguish between competing reaction pathways and explain observed product distributions and reaction rates. For example, studies on the cyclocondensation of other hydroxy-ketones have used quantum-chemical methods to show that a reaction proceeds through a cascade process with multiple intermediates, identifying the rate-limiting step based on calculated activation energies. researchgate.net

Table 3: Hypothetical Reaction Profile for Michael Addition to this compound (Illustrative Data)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack on the β-carbon | +15.2 |

| Intermediate | Enolate intermediate | -5.8 |

| Transition State 2 (TS2) | Protonation of the enolate | +8.5 |

| Product | 3-substituted-4-hydroxy-2-phenylcyclopentan-1-one | -12.4 |

Note: The data is hypothetical and serves to illustrate how computational chemistry can map the energy profile of a reaction mechanism.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. nih.gov These studies aim to identify the relationships between the chemical structure of a molecule and its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate chemical features (descriptors) to activity. nih.govmdpi.com

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a series of related compounds with varying substituents on the phenyl ring or the cyclopentenone core. The biological activity of these compounds against a specific target would be measured. Then, a wide range of molecular descriptors—representing steric, electronic, and hydrophobic properties—would be calculated for each derivative. Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that predicts activity based on these descriptors. rsc.org

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov The model also provides insight into the molecular properties that are most important for the desired biological effect.

Table 4: Hypothetical QSAR Model for Antifungal Activity of this compound Derivatives (Illustrative Data)

| Derivative (Substitution on Phenyl Ring) | LogP (Hydrophobicity) | LUMO Energy (eV) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| 4-H (Parent) | 2.1 | -1.80 | 50.5 | 51.2 |

| 4-Cl | 2.8 | -1.95 | 25.3 | 24.8 |

| 4-OCH3 | 1.9 | -1.72 | 75.1 | 76.5 |

| 4-NO2 | 1.8 | -2.25 | 10.2 | 9.9 |

QSAR Equation (Illustrative): log(1/IC50) = 0.45(LogP) - 1.20(LUMO Energy) + 2.5

Note: This table and equation are for illustrative purposes to demonstrate the components of a QSAR study.

In Vitro Biological Activity Research of 4 Hydroxy 2 Phenylcyclopent 2 En 1 One and Its Analogues

Anti-inflammatory Pathways: Investigation of NF-κB Activation Inhibition

While direct studies on 4-hydroxy-2-phenylcyclopent-2-en-1-one are not extensively detailed in the available literature, the anti-inflammatory properties of the core cyclopentenone structure are well-documented. Cyclopentenone-containing compounds, such as certain prostaglandins (B1171923) (cyPGs), are known to be essential regulators of inflammation. frontiersin.org Their mechanism of action often involves the modulation of key transcription factors that govern the inflammatory response. frontiersin.org

A primary pathway implicated in the anti-inflammatory effects of cyclopentenones is the inhibition of Nuclear Factor-κB (NF-κB) activation. unc.edu NF-κB is a critical transcription factor that activates a wide array of genes responsible for inflammation and immunity. nih.gov In an inactive state, NF-κB is held in the cytoplasm by inhibitor proteins, primarily IκBα. frontiersin.org Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. nih.gov This phosphorylation marks IκBα for degradation, freeing NF-κB to move into the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Research has demonstrated that the α,β-unsaturated carbonyl group within the cyclopentenone ring is chemically reactive and can directly interact with cellular targets. frontiersin.org Certain cyclopentenone prostaglandins exert their anti-inflammatory effects by directly inhibiting the IKKβ subunit of the IKK complex. nih.gov This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB. nih.govnih.gov By suppressing this central signaling pathway, cyclopentenone derivatives can effectively downregulate the expression of inflammatory mediators. frontiersin.orgnih.gov This established mechanism for the cyclopentenone class of compounds suggests a plausible pathway for the potential anti-inflammatory activity of this compound and its analogues.

Anticancer Activity: Evaluation as Cis-restricted Analogues of Combretastatin A-4

A significant area of research for this compound analogues has been their development as potential anticancer agents. nih.gov This work is based on their structural similarity to Combretastatin A-4 (CA-4), a natural product known for its potent antimitotic and antiangiogenic properties. nih.gov The biological activity of CA-4 is dependent on its cis-stilbene (B147466) configuration, which is prone to isomerization to the less active trans-isomer. To overcome this instability, researchers have designed "cis-restricted" analogues where the flexible double bond of CA-4 is replaced with a rigid ring system, such as the 4/5-hydroxy cyclopentenone moiety. nih.gov

A series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov Many of these compounds displayed potent activity, with IC₅₀ values often less than 1 µM. nih.gov Two analogues, designated as compound 11 and compound 42 , both belonging to the 5-hydroxy cyclopentenone class, were identified as particularly potent and were selected for further mechanistic studies. nih.gov Compound 42 was found to be superior to compound 11 in several parameters and demonstrated better aqueous solubility and metabolic stability compared to the parent compound, CA-4. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 11 | Miapaca2 (Pancreatic) | < 1 |

| Compound 42 | PTC (Thyroid) | < 1 |

| Compound 42 | MDA.MB.453 (Breast) | < 1 |

| Compound 42 | PA1 (Ovarian) | < 1 |

| Compound 42 | SKOV3 (Ovarian) | < 1 |

| Compound 42 | DU145 (Prostate) | < 1 |

| Compound 42 | Miapaca2 (Pancreatic) | < 1 |

Mechanistic Studies of Cellular Interactions in In Vitro Models

Investigations into the mechanism of action for the most potent this compound analogues revealed that they operate through multiple cellular pathways consistent with tubulin-targeting agents.

The primary mechanism identified is the disruption of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase. nih.gov Microtubules are essential components of the mitotic spindle, which is required for the proper segregation of chromosomes during cell division. By interfering with microtubule function, these compounds halt the cell cycle, preventing cancer cells from proliferating.

Following G2/M arrest, the analogues were shown to induce apoptosis, or programmed cell death, in endothelial cells. nih.gov This is a crucial anticancer effect, as it leads to the elimination of tumor cells. The induction of apoptosis is a common outcome for cells that are unable to complete mitosis due to spindle disruption.

Target Identification and Validation in Cellular Systems

The molecular design of this compound analogues as cis-restricted versions of Combretastatin A-4 strongly implies that their primary molecular target is tubulin. nih.gov Combretastatin A-4 is a well-characterized tubulin inhibitor that binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules. nih.gov

Experimental validation confirmed this hypothesis. Studies demonstrated that these cyclopentenone analogues possess antitubulin properties, directly inhibiting the polymerization of tubulin into microtubules. nih.gov The antitubulin activity of the highly potent analogue 42 was found to be comparable to that of Combretastatin A-4. nih.gov

The observed cellular effects serve as further validation of tubulin as the target. The hallmark effects of tubulin-destabilizing agents, such as cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, were precisely the outcomes observed in cancer cells treated with these compounds. nih.gov Therefore, the combination of rational drug design, direct enzymatic assays showing inhibition of tubulin polymerization, and the correlation with specific cellular phenotypes provides strong evidence that tubulin is the key molecular target for this class of compounds.

Applications of 4 Hydroxy 2 Phenylcyclopent 2 En 1 One As a Synthetic Intermediate

Precursor in Total Synthesis of Complex Natural Products

Synthesis of Neofinaconitine Analogues

There is no available scientific literature detailing the use of 4-Hydroxy-2-phenylcyclopent-2-en-1-one as a precursor in the synthesis of Neofinaconitine analogues.

Studies Towards the Enantiospecific Total Synthesis of Rhodexin A

There is no available scientific literature detailing the use of this compound in studies towards the enantiospecific total synthesis of Rhodexin A.

Synthesis of Pyrrolidine Natural Products (e.g., Plakoridines, Manzamenones)

There is no available scientific literature detailing the use of this compound in the synthesis of Plakoridines or Manzamenones.

Building Block for Novel Heterocyclic Compounds

While the cyclopentenone core is a versatile starting material in organic synthesis, there is no specific information available on the use of this compound as a building block for the creation of novel heterocyclic compounds.

Role in the Construction of Medicinal Scaffolds

There is no available scientific literature that specifically describes the role of this compound in the construction of medicinal scaffolds.

Analytical Methodologies for 4 Hydroxy 2 Phenylcyclopent 2 En 1 One Research

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification and structural elucidation of 4-Hydroxy-2-phenylcyclopent-2-en-1-one rely heavily on advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities offer a detailed map of the compound's structure. For this compound, characteristic signals in the ¹H NMR spectrum would include those corresponding to the phenyl group protons, the vinyl proton on the cyclopentenone ring, the methine proton attached to the hydroxyl-bearing carbon, and the methylene (B1212753) protons of the ring. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the olefinic carbons, the carbon atom bearing the hydroxyl group, the methylene carbon, and the carbons of the phenyl ring.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃) | Data not available in search results |

| ¹³C NMR (CDCl₃) | Data not available in search results |

| Mass Spectrometry (MS) | Data not available in search results |

| High-Resolution MS (HRMS) | Data not available in search results |

Chromatographic Purity Assessment and Isolation Techniques

Ensuring the purity of this compound samples is critical for any subsequent biological or chemical studies. Chromatographic techniques are the primary methods used for both the purification of the compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound. By utilizing a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts. The purity is typically assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) may also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), this method can provide both quantitative purity information and structural confirmation of the analyte.

For the isolation and purification of this compound from a reaction mixture, column chromatography is a standard and effective method. Silica gel is a commonly used stationary phase, and the solvent system is chosen based on the polarity of the compound to achieve efficient separation.

| Chromatographic Method | Typical Conditions | Purpose |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient | Purity Assessment |

| GC | Column: Capillary column (e.g., DB-5); Temperature program | Purity Assessment |

| Column Chromatography | Stationary Phase: Silica gel; Eluent: Hexane/Ethyl Acetate (B1210297) gradient | Isolation and Purification |

Table 2: Common Chromatographic Methods for this compound. Note: Specific optimized conditions would be determined empirically.

Stereochemical Elucidation Methods for this compound

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. Determining the absolute configuration of these stereoisomers is crucial, as they may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary method for separating and analyzing the enantiomers of this compound. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee) of a sample.

X-ray Crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. If a suitable single crystal of one of the enantiomers of this compound can be obtained, X-ray diffraction analysis can reveal its three-dimensional structure, unambiguously establishing the spatial arrangement of its atoms.

In the absence of crystallographic data, stereochemical correlations to known compounds or the use of chiral derivatizing agents followed by NMR analysis can provide indirect evidence for the absolute configuration.

| Analytical Method | Principle | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric separation and quantification (enantiomeric excess) |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute configuration |

Table 3: Methods for Stereochemical Elucidation of this compound.

Future Perspectives and Emerging Research Avenues for 4 Hydroxy 2 Phenylcyclopent 2 En 1 One

Development of Novel Catalytic Asymmetric Syntheses

The biological activity of chiral molecules is often enantiomer-dependent, making the development of stereoselective synthetic methods a paramount goal. For 4-hydroxy-2-phenylcyclopent-2-en-1-one, future research is increasingly directed towards catalytic asymmetric syntheses that can afford high enantiomeric purity in an efficient manner.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to cyclopentenone synthesis is a promising frontier. rsc.org A particularly relevant emerging strategy is the organocatalytic enantioselective oxa-Piancatelli rearrangement . rsc.org This reaction transforms 2-furylcarbinols into highly functionalized γ-hydroxy cyclopentenones. rsc.org The use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, can induce high levels of stereocontrol during the key 4π-electrocyclization step. rsc.org Applying this methodology to a precursor like 1-phenyl-1-(furan-2-yl)methanol would provide a direct, atom-economical, and highly enantioselective route to the chiral this compound scaffold.

Another avenue involves N-Heterocyclic Carbene (NHC) catalysis . NHCs have demonstrated remarkable versatility in catalyzing annulation reactions to form five-membered rings. nih.gov Future work could explore NHC-catalyzed intramolecular Stetter reactions or other annulation strategies using appropriately designed precursors to construct the this compound core with high enantioselectivity. nih.gov

Transition metal catalysis also continues to offer new possibilities. While established methods exist for cyclopentenone synthesis, novel ligand designs and reaction concepts are needed to address the specific stereochemical challenges of this substituted scaffold. Research into rhodium, ruthenium, or iridium complexes with novel chiral ligands for asymmetric hydrogenation or other cyclization reactions could yield highly efficient and selective catalysts. rsc.org

| Catalytic Approach | Precursor Type | Key Features | Potential Outcome |

| Organocatalytic oxa-Piancatelli Rearrangement | 2-Furylcarbinols (e.g., 1-phenyl-1-(furan-2-yl)methanol) | Chiral Brønsted acid (e.g., BINOL-derived phosphoric acid) catalysis, high stereocontrol. rsc.org | Direct, atom-economical synthesis of enantiopure this compound. |

| N-Heterocyclic Carbene (NHC) Catalysis | Functionalized aldehydes/ketones | Intramolecular Stetter reaction or other annulation strategies. nih.gov | Enantioselective formation of the cyclopentenone ring with control over the quaternary center. nih.gov |

| Transition Metal Catalysis | Unsaturated sulfones or other suitable substrates | Novel chiral ligands for Rh, Ru, Ir catalysts; asymmetric hydrogenation. rsc.org | Highly efficient and selective cyclization or reduction pathways. |

Exploration of Untapped Biological Pathways for In Vitro Study

The cyclopentenone ring, particularly the α,β-unsaturated carbonyl moiety, is a well-known reactive pharmacophore responsible for a wide range of biological activities, including anti-inflammatory, antiviral, and anti-neoplastic effects. nih.gov While the general reactivity of this scaffold is appreciated, the specific biological pathways modulated by this compound remain largely unexplored. Future in vitro studies are essential to elucidate its mechanism of action and identify novel therapeutic targets.

A primary area of investigation is its anti-inflammatory potential . Many cyclopentenone prostaglandins (B1171923) exert their effects by targeting the NF-κB (nuclear factor-kappa B) signaling pathway . nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. nih.govnih.gov It is hypothesized that this compound, through Michael addition with nucleophilic residues on key signaling proteins like IKK (IκB kinase), could inhibit NF-κB activation. nih.gov Future in vitro studies using cell lines like LPS-stimulated RAW264.7 macrophages could investigate the compound's ability to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines like TNF-α and IL-6. nih.govnih.gov

Furthermore, the anticancer activity of related compounds suggests several untapped pathways for investigation. The anticancer effects of the natural monoterpene perillyl alcohol, for instance, are mediated by the modulation of multiple pathways, including the induction of apoptosis and inhibition of cell proliferation signals. mdpi.com Promising pathways for in vitro study with this compound include:

The Fas/FasL apoptosis pathway : Investigating the ability of the compound to upregulate the Fas receptor and its ligand (FasL), leading to caspase activation and programmed cell death. mdpi.com

Mitochondrial apoptosis pathways : Assessing the compound's effect on the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins. mdpi.com

The RAS-RAF-MEK-ERK signaling cascade : This pathway is critical for cell proliferation and is often hyperactivated in cancer. The inhibition of protein prenylation, a key step in activating RAS proteins, is a potential mechanism to explore. mdpi.com

Integration into Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern pharmaceutical research. This approach uses small, low-complexity molecules ("fragments") that bind with low affinity to a biological target. These initial hits are then grown or merged into more potent, drug-like molecules.

The this compound core is an ideal candidate for inclusion in FBDD libraries as a novel, three-dimensional (3D) scaffold. Unlike the predominantly flat, aromatic structures that have historically populated fragment libraries, this cyclopentenone derivative offers a rigid, well-defined 3D geometry. This is increasingly seen as advantageous for improving properties like solubility and selectivity.

Key features of this compound as a fragment scaffold include:

Structural Rigidity : The cyclopentenone ring provides a conformationally constrained core, which reduces the entropic penalty upon binding to a target protein.

Defined Vectors for Growth : The molecule possesses multiple, synthetically accessible points for elaboration. The hydroxyl group, the phenyl ring, and the carbon backbone can all serve as "growth vectors" for linking to other fragments or adding new functional groups to enhance binding affinity.

Functional Complexity : The presence of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (carbonyl), and a hydrophobic region (phenyl ring) within a compact structure allows for diverse interactions with a protein's active site.

Future research will involve the synthesis of a library of derivatives based on this core scaffold and their screening against a wide range of therapeutic targets. The structural information gained from co-crystallization of these fragments with target proteins will guide the rational design of more potent and selective inhibitors.

Sustainable Synthesis Approaches for this compound and its Derivatives

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the use of renewable feedstocks, minimizing waste, and employing energy-efficient processes. Future research on this compound will undoubtedly focus on developing more sustainable synthetic methodologies.

A highly promising sustainable route is the Piancatelli rearrangement , which converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgnih.gov The significance of this reaction lies in the fact that the starting furan (B31954) derivatives, such as furfural (B47365), are readily available from the dehydration of pentose (B10789219) sugars found in non-edible lignocellulosic biomass. wikipedia.org The synthesis of the required precursor, furan-2-yl(phenyl)methanol, can be achieved from furfural, thus providing a direct link from renewable resources to the cyclopentenone core. orgsyn.org Future work will focus on optimizing this rearrangement using environmentally benign catalysts, such as recyclable Lewis acids or solid acid catalysts, and employing greener solvents like water. nih.govrsc.org

Other emerging green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Mechanochemical Synthesis : Performing reactions in the solid state by grinding or milling can dramatically reduce or eliminate the need for bulk solvents, leading to a more environmentally friendly process with potentially higher energy efficiency. rsc.org

Use of Recyclable Solvents : Exploring solvents such as polyethylene (B3416737) glycol (PEG), which can be recovered and reused, offers a greener alternative to volatile organic compounds (VOCs). rjpbcs.com

Continuous Flow Systems : Transferring key synthetic steps, such as the Piancatelli rearrangement, to microreactor or continuous flow systems can offer better control over reaction parameters, improve safety, and facilitate scaling up, all contributing to a more sustainable manufacturing process. researchgate.net

| Sustainable Approach | Principle | Application to Synthesis |

| Piancatelli Rearrangement | Utilization of biomass-derived precursors (furfurals). wikipedia.org | Synthesis from furan-2-yl(phenyl)methanol, derived from renewable furfural. orgsyn.org |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions. rsc.org | Solid-state synthesis to reduce waste and energy consumption. |

| Recyclable Solvents | Replacement of volatile organic compounds (VOCs). rjpbcs.com | Using solvents like PEG-400 for key condensation or rearrangement steps. |

| Continuous Flow Synthesis | Enhanced reaction control, safety, and scalability. researchgate.net | Implementation of the rearrangement or subsequent derivatization in a microreactor system. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Hydroxy-2-phenylcyclopent-2-en-1-one, and how can data inconsistencies be resolved?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and IR spectroscopy to confirm the structure. For example, NIST databases provide validated spectral data for structurally similar cyclopentenones (e.g., 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one) that can guide peak assignments . Discrepancies in carbonyl (C=O) stretching frequencies (IR) or chemical shifts (NMR) may arise due to solvent polarity or hydrogen bonding. Cross-validate findings with computational methods (DFT calculations) to resolve contradictions.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using DoE (Design of Experiments) . For example, adjust temperature, catalyst loading (e.g., acid/base catalysts), and solvent systems (polar aprotic vs. protic) based on protocols for analogous compounds like 3-ethyl-2-hydroxycyclopent-2-en-1-one . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC with a C18 column and UV detection, as described in Pharmacopeial Forum methods .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) at −20°C in amber vials to avoid photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS . For hygroscopic analogs like 4-hydroxy-2,2-dimethylcyclohexanone, moisture-free environments are critical .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA software) to model transition states and reaction pathways. Compare results with experimental data from structurally related compounds, such as 2-[(4-Chlorophenyl)(2-hydroxy-5-oxo-pent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one, where steric and electronic effects of substituents influence reactivity . Validate predictions using kinetic studies (e.g., variable-temperature NMR) .

Q. What experimental strategies can elucidate the compound’s adsorption behavior on environmental surfaces?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to study adsorption on indoor surfaces (glass, polymers) under controlled humidity and temperature, as outlined in environmental interface research . For analogs like 4-hydroxy-2,2-dimethylcyclohexanone, surface reactivity correlates with hydroxyl group availability and ring strain .

Q. How can contradictions in biological activity data for cyclopentenone derivatives be systematically addressed?

- Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in cytotoxicity for 3-ethyl-2-hydroxycyclopent-2-en-1-one may arise from differences in mitochondrial toxicity assays . Standardize protocols using guidelines from EPA DSSTox for reproducibility .

Methodological Notes

- Data Sources : Prioritize NIST , PubChem/EPA DSSTox , and peer-reviewed crystallography studies (e.g., Acta Crystallographica ) over commercial databases.

- Instrumentation : HPLC methods from Pharmacopeial Forum and IR/NMR protocols from NIST are critical for reproducibility.

- Safety : Refer to SDS guidelines for cyclopentenone analogs (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one) to mitigate hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.